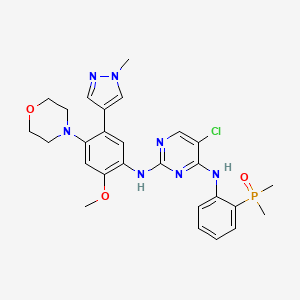
Egfr-IN-17
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EGFR-IN-17 is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR). It is designed to overcome resistance mediated by the C797S mutation, which is a common challenge in the treatment of non-small cell lung cancer (NSCLC) with EGFR tyrosine kinase inhibitors (TKIs) .
Preparation Methods
The preparation of EGFR-IN-17 involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents and catalysts to achieve the desired chemical structure. The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
EGFR-IN-17 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Scientific Research Applications
EGFR-IN-17 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of EGFR and its downstream signaling pathways.
Biology: It is used to investigate the role of EGFR in cell proliferation, differentiation, and survival.
Medicine: It is used in preclinical studies to evaluate its efficacy in overcoming resistance to EGFR TKIs in NSCLC.
Industry: It is used in the development of new therapeutic agents targeting EGFR
Mechanism of Action
EGFR-IN-17 exerts its effects by binding to the adenosine triphosphate (ATP)-binding site of the EGFR tyrosine kinase. This binding inhibits the phosphorylation of EGFR and its downstream signaling pathways, leading to the inhibition of cell proliferation and survival. The molecular targets and pathways involved include the EGFR signaling pathway and its downstream effectors .
Comparison with Similar Compounds
EGFR-IN-17 is unique compared to other EGFR inhibitors due to its ability to overcome C797S-mediated resistance. Similar compounds include:
Gefitinib: A first-generation EGFR TKI used in the treatment of NSCLC.
Erlotinib: Another first-generation EGFR TKI with similar applications.
Afatinib: A second-generation EGFR TKI that irreversibly inhibits EGFR.
Osimertinib: A third-generation EGFR TKI that targets T790M resistance mutations .
This compound stands out due to its potency and selectivity in overcoming specific resistance mechanisms, making it a valuable tool in cancer research and therapy.
Properties
Molecular Formula |
C27H31ClN7O3P |
|---|---|
Molecular Weight |
568.0 g/mol |
IUPAC Name |
5-chloro-4-N-(2-dimethylphosphorylphenyl)-2-N-[2-methoxy-5-(1-methylpyrazol-4-yl)-4-morpholin-4-ylphenyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C27H31ClN7O3P/c1-34-17-18(15-30-34)19-13-22(24(37-2)14-23(19)35-9-11-38-12-10-35)32-27-29-16-20(28)26(33-27)31-21-7-5-6-8-25(21)39(3,4)36/h5-8,13-17H,9-12H2,1-4H3,(H2,29,31,32,33) |
InChI Key |
LLUHSVVGRQBIMO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=CC(=C(C=C2N3CCOCC3)OC)NC4=NC=C(C(=N4)NC5=CC=CC=C5P(=O)(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


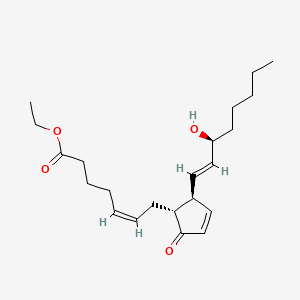
![5-[3-(2-Chloro-7-ethoxyquinolin-3-yl)-5-(4-iodophenyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid](/img/structure/B10829901.png)
![2-[[2,6-Bis(chloranyl)-3-phenylmethoxy-phenyl]amino]pyridine-3-carboxylic acid](/img/structure/B10829903.png)

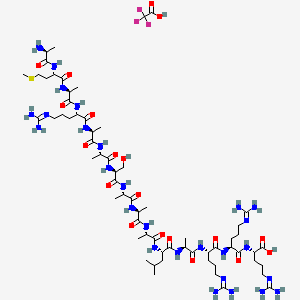
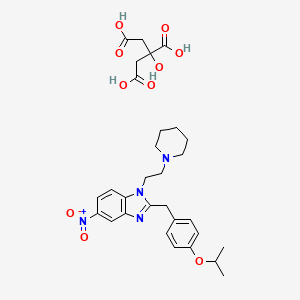
![(3R,4R)-4-[[[7-(benzylamino)-3-propan-2-ylpyrazolo[1,5-a]pyrimidin-5-yl]amino]methyl]piperidin-3-ol;methane](/img/structure/B10829922.png)
![[2-[(3,5-Dimethyl-1,2-oxazol-4-yl)methylsulfanyl]phenyl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone](/img/structure/B10829960.png)
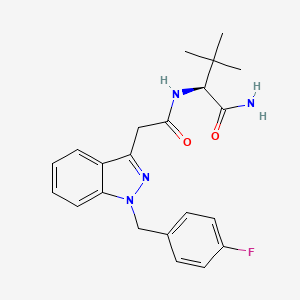
![(2-azaniumyl-2-carboxyethyl) [(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] phosphate](/img/structure/B10829967.png)
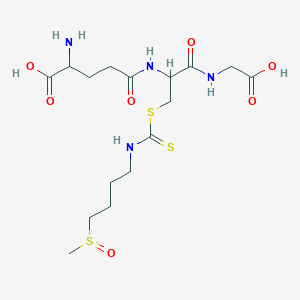
![1-[4-(trifluoromethylsulfanyl)phenyl]-N-[[4-(trifluoromethylsulfanyl)phenyl]methyl]methanamine](/img/structure/B10829981.png)
![(2S)-2-[[(2S)-1-(3,5-dichlorophenyl)sulfonylpyrrolidine-2-carbonyl]amino]-4-[[(2S)-4-methyl-2-[methyl-[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]butanoic acid;methane](/img/structure/B10829986.png)

